2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride
CAS No.: 1220016-34-1
Cat. No.: VC2845461
Molecular Formula: C11H22ClNO
Molecular Weight: 219.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220016-34-1 |
|---|---|
| Molecular Formula | C11H22ClNO |
| Molecular Weight | 219.75 g/mol |
| IUPAC Name | 2-[2-(cyclopropylmethoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C11H21NO.ClH/c1-2-7-12-11(3-1)6-8-13-9-10-4-5-10;/h10-12H,1-9H2;1H |
| Standard InChI Key | VVHCVAWVCOZHDT-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CCOCC2CC2.Cl |
| Canonical SMILES | C1CCNC(C1)CCOCC2CC2.Cl |
Introduction
Chemical Identity and Structure
2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride is defined by its molecular formula C11H22ClNO and has a molecular weight of 219.75 g/mol . The compound consists of a piperidine ring with a 2-(cyclopropylmethoxy)ethyl substituent at position 2, forming the hydrochloride salt. The structure features a basic nitrogen atom in the piperidine ring, which forms an ionic bond with the hydrochloride component.
The compound is uniquely identified through several chemical identifiers, summarized in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-[2-(cyclopropylmethoxy)ethyl]piperidine;hydrochloride |
| CAS Number | 1220016-34-1 |
| Molecular Formula | C11H22ClNO |
| Molecular Weight | 219.75 g/mol |
| MDL Number | MFCD13560196 |
| Standard InChI | InChI=1S/C11H21NO.ClH/c1-2-7-12-11(3-1)6-8-13-9-10-4-5-10;/h10-12H,1-9H2;1H |
| Standard InChIKey | VVHCVAWVCOZHDT-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CCOCC2CC2.Cl |
| PubChem Compound ID | 56829854 |
This compound is classified as an irritant according to hazard information available from suppliers . The physical state appears to be a solid, which is typical for hydrochloride salts of organic bases.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride typically involves the reaction of cyclopropylmethanol with 2-(2-chloroethyl)piperidine under basic conditions. This reaction forms the desired ether linkage, followed by conversion to the hydrochloride salt.
Reaction Conditions
The synthesis generally requires specific conditions:
-
Appropriate solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile
-
Basic conditions utilizing sodium hydroxide or potassium carbonate
-
Moderate to elevated temperatures for optimal reaction kinetics
-
Subsequent treatment with hydrogen chloride to form the hydrochloride salt
-
Purification through recrystallization or chromatographic techniques
Industrial Production Considerations
In industrial settings, the production of this compound may employ continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of production. Quality control measures typically include analytical verification of structure and purity through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Pharmacological Properties and Biological Activity
Structural Relationship to Bioactive Compounds
2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride belongs to a class of compounds that have demonstrated various biological activities. While specific pharmacological data for this exact compound is limited in the available literature, related piperidine derivatives have been investigated for several biological applications .
Structure-Activity Relationships
The structure of 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride contains several key features that may influence its biological activity:
Analytical Characterization
Spectroscopic Identification
The analytical characterization of 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride typically involves multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural confirmation through characteristic proton and carbon signals
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns
-
Infrared (IR) spectroscopy: Identifies functional groups, particularly the N-H stretching of the piperidine and C-O stretching of the ether linkage
-
Elemental analysis: Verifies elemental composition matching the theoretical values
Chromatographic Methods
The purity assessment of 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride commonly employs chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity determination
-
Gas Chromatography (GC): For analysis of volatile impurities
-
Thin-Layer Chromatography (TLC): For rapid qualitative purity assessment
Comparative Analysis with Related Compounds
Structural Analogs
A review of the available literature reveals structurally related compounds that provide context for understanding the potential properties of 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride:
-
2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride (CAS: 1219957-00-2): This analog features a cyclohexyl ring instead of a cyclopropyl ring, which would significantly affect molecular size, lipophilicity, and potentially biological activity .
-
Various substituted piperidines mentioned in patent literature related to orexin receptor agonists and treatments for metabolic disorders .
The structural differences between these analogs and 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride primarily involve:
-
The nature of the cycloalkyl group (cyclopropyl vs. cyclohexyl)
-
The length and composition of the linking groups
-
The presence of additional functional groups
Structure-Property Relationships
The cyclopropylmethoxy moiety in 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride introduces specific physical and chemical properties:
-
Increased rigidity compared to linear alkoxy groups
-
Unique three-dimensional spatial arrangement due to the strained cyclopropyl ring
-
Moderate lipophilicity, balancing hydrophobic and hydrophilic properties
-
Potential metabolic stability differences compared to other alkyl or cycloalkyl derivatives
Research Applications and Future Directions
Synthetic Building Block Applications
Beyond potential pharmacological applications, 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride may serve as a valuable synthetic intermediate or building block in the preparation of more complex molecules. The piperidine ring provides a scaffold for further functionalization, while the cyclopropylmethoxy group introduces specific steric and electronic properties that could be exploited in the design of novel compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume